molecular formula C10H14BNO4S B7958462 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B7958462
M. Wt: 255.10 g/mol
InChI Key: KCAMAJNVPKMLDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid is an organoboron compound that features a boron atom within a dioxaborolane ring, attached to a thiazole ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.

    Borylation: The introduction of the dioxaborolane group is achieved through a borylation reaction. This can be done using bis(pinacolato)diboron in the presence of a palladium catalyst.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, forming boronic acids or borates.

    Reduction: Reduction reactions can target the thiazole ring or the carboxylic acid group, leading to various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the boron center, where the dioxaborolane group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common for introducing various substituents.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Reduced thiazole derivatives or alcohols from the carboxylic acid group.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules, particularly in the formation of C-C bonds through cross-coupling reactions.

    Catalysis: It can serve as a ligand or catalyst in various organic transformations.

Biology and Medicine

    Drug Development: The compound’s boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT) in cancer treatment.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical research.

Industry

    Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.

    Agriculture: It may be used in the synthesis of agrochemicals for pest control.

Mechanism of Action

The mechanism of action of 5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid largely depends on its application:

    In Catalysis: The boron center can coordinate with various substrates, facilitating their transformation.

    In Medicine: The compound can interact with biological molecules, such as enzymes or receptors, through its boron and thiazole moieties, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar borylation reactions.

    N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Another boron-containing compound with applications in organic synthesis and medicinal chemistry.

Uniqueness

5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its combination of a boron-containing dioxaborolane ring and a thiazole ring with a carboxylic acid group. This structure provides a versatile platform for various chemical transformations and applications in different fields.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BNO4S/c1-9(2)10(3,4)16-11(15-9)7-6(8(13)14)12-5-17-7/h5H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCAMAJNVPKMLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.